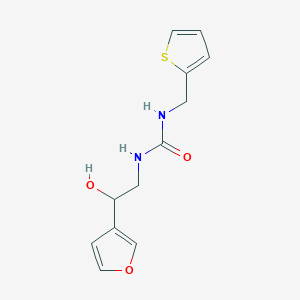
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea, a compound with the molecular formula C11H12N2O3S and a molecular weight of approximately 252.29 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction between furan derivatives and thiophene derivatives. A common synthetic route includes the reaction of 2-(furan-3-yl)-2-hydroxyethylamine with thiophene-2-isocyanate in an organic solvent such as dichloromethane or tetrahydrofuran under controlled conditions (0–25°C) .
Antimicrobial Properties
Research indicates that compounds containing thiourea and urea functionalities exhibit significant antimicrobial activities. The presence of furan and thiophene moieties enhances these effects. For instance, studies have shown that similar compounds demonstrate broad-spectrum activity against various bacteria and fungi .
| Compound | Activity | Target Pathogen | Reference |
|---|---|---|---|
| 1-(Furan-3-yl)-2-hydroxyethylurea | Antimicrobial | E. coli, S. aureus | |
| 1-(Thiophen-2-yl)-urea | Antifungal | C. albicans |
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, with varying degrees of effectiveness depending on the specific cell line.
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) | Reference |
|---|---|---|---|---|
| MDA-MB-231 (breast) | 15.9 | 28.7 | 93.3 | |
| A549 (lung) | 21.5 | 77.5 | 93.3 |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : The furan and thiophene rings can interact with cellular receptors, potentially altering signaling pathways that lead to apoptosis in cancer cells.
- Hydrogen Bonding : The hydroxyl and urea groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Case Studies
A recent study explored the structure-activity relationship (SAR) of several related compounds, revealing that modifications to the furan and thiophene rings significantly impacted biological activity. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced anticancer properties compared to their electron-donating counterparts .
属性
IUPAC Name |
1-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-11(9-3-4-17-8-9)7-14-12(16)13-6-10-2-1-5-18-10/h1-5,8,11,15H,6-7H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIUJJQZJGFSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














